Technical Whitepaper: Physicochemical Profiling of 6,8-Dichloro-1,2,3-benzotriazin-4(1H)-one
Technical Whitepaper: Physicochemical Profiling of 6,8-Dichloro-1,2,3-benzotriazin-4(1H)-one
Executive Summary
6,8-Dichloro-1,2,3-benzotriazin-4(1H)-one (CAS: 60233-65-0) represents a specialized scaffold in heterocyclic chemistry, distinguished by its latent reactivity as a nitrogen-releasing precursor. Unlike stable pharmacophores, this compound is primarily valued as a high-energy intermediate for generating reactive species (arynes, radicals, or aza-ylides) used in the synthesis of complex isoindolinones and nitrogen-containing heterocycles.
This technical guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and reactivity profile. It is designed for researchers requiring precise data on solubility, stability, and spectroscopic identification to facilitate its use in drug discovery and material science applications.
Part 1: Chemical Identity & Structural Analysis[1]
The compound exists in a tautomeric equilibrium, though the lactam (NH-keto) form predominates in the solid state and polar solvents due to the stabilization provided by the adjacent carbonyl and diazo-linkage.
| Attribute | Specification |
| IUPAC Name | 6,8-Dichloro-1,2,3-benzotriazin-4(1H)-one |
| CAS Number | 60233-65-0 |
| Molecular Formula | C₇H₃Cl₂N₃O |
| Molecular Weight | 216.02 g/mol |
| SMILES | O=C1NN=NC2=C(Cl)C=C(Cl)C=C12 |
| Core Scaffold | 1,2,3-Benzotriazine fused ring |
Tautomeric Dynamics
The 1,2,3-benzotriazin-4-one system can theoretically exist as the 1H-lactam, 3H-lactam, or 4-hydroxy-lactim.
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Dominant Form: 3H-tautomer (often denoted as 4(3H)-one) is frequently cited in X-ray studies of analogs, but the 1H-form is the IUPAC parent.
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Electronic Effect: The chlorine atoms at positions 6 and 8 are electron-withdrawing groups (EWGs). They reduce the electron density of the benzene ring, increasing the acidity of the N-H proton compared to the unsubstituted parent.
Figure 1: Tautomeric equilibrium and ionization pathways. The dichloro-substitution stabilizes the anion, facilitating deprotonation.
Part 2: Physicochemical Properties Matrix
The following data aggregates experimental observations with high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental values for this rare congener are absent.
| Property | Value / Range | Technical Context |
| Physical State | Solid crystalline powder | Typically off-white to pale yellow. |
| Melting Point | >210°C (Decomposition) | High lattice energy due to H-bonding. Decomposes with N₂ evolution. |
| LogP (Octanol/Water) | 1.62 ± 0.2 (Predicted) | Moderately lipophilic. The Cl substituents increase lipophilicity vs. parent (LogP ~0.8). |
| Acidity (pKa) | ~5.8 - 6.5 (Estimated) | Significantly more acidic than parent (pKa ~8.5) due to inductive effect of Cl at C6/C8. |
| Solubility (Water) | Low (< 0.1 mg/mL) | Poor aqueous solubility due to planar stacking and lipophilic halogens. |
| Solubility (Organic) | High in DMSO, DMF, DMAc | Soluble in polar aprotic solvents; moderate in acetone/EtOAc. |
| TPSA | 58.64 Ų | Polar surface area dominated by the triazine-one motif. |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | N-H acts as donor; Carbonyl O and Triazine Ns act as acceptors. |
Stability Profile
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Thermal: Unstable above 200°C. Undergoes thermolytic ring opening to release nitrogen gas (N₂), generating a reactive benzazetidinone or diradical intermediate.
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Hydrolytic: Stable at neutral pH. Susceptible to ring cleavage in strong hot alkali (forming anthranilic acid derivatives).
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Photolytic: Photosensitive. UV/Visible light exposure (esp. <400 nm) can trigger denitrogenation, a feature utilized in photocatalytic synthesis.
Part 3: Synthetic Pathways & Purification[9]
The synthesis of 6,8-dichloro-1,2,3-benzotriazin-4(1H)-one follows a classic diazotization-cyclization strategy, ensuring high regioselectivity.
Protocol: Diazotization of Anthranilamide
Precursor: 2-Amino-3,5-dichlorobenzamide.
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Dissolution: Dissolve 2-amino-3,5-dichlorobenzamide in glacial acetic acid or dilute sulfuric acid.
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Diazotization: Cool to 0–5°C. Add aqueous sodium nitrite (NaNO₂) dropwise.
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Mechanism:[1] The amine forms a diazonium salt intermediate.
-
-
Cyclization: The amide nitrogen nucleophilically attacks the diazonium nitrogen, closing the ring.
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Purification: The product precipitates upon dilution with water. Collect via filtration.
-
Recrystallization Solvent: Ethanol or Acetic Acid/Water mixture.
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Figure 2: Synthetic workflow via diazotization of substituted anthranilamide.
Part 4: Spectroscopic Characterization[4]
Accurate identification requires analyzing the unique electronic signature of the triazine ring and the impact of the chlorine substituents.
Infrared Spectroscopy (FT-IR)[4][9]
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N-H Stretch: 3100–3250 cm⁻¹ (Broad, indicative of H-bonding).
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C=O Stretch (Carbonyl): 1680–1700 cm⁻¹. (Shifted slightly higher than typical amides due to ring strain and electron withdrawal).
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N=N / C=N Stretch: 1590–1610 cm⁻¹ and ~1280 cm⁻¹.
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C-Cl Stretch: 750–800 cm⁻¹.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆
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Amide Proton (NH): δ 13.0 – 14.5 ppm (Broad singlet). Highly deshielded.
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Aromatic Protons:
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H-7 (between Cls): δ 8.2 – 8.4 ppm (Doublet, J ≈ 2 Hz).
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H-5 (adjacent to C=O): δ 8.0 – 8.2 ppm (Doublet, J ≈ 2 Hz).
-
Note: The protons appear as meta-coupled doublets.
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Mass Spectrometry (MS)[6][9][10][13]
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Ionization: ESI- (Negative mode) is often more sensitive due to the acidic NH.
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m/z: [M-H]⁻ = 214/216/218 (Characteristic Cl₂ isotope pattern: 9:6:1 intensity ratio).
Part 5: Reactivity & Applications[12]
The core utility of 6,8-dichloro-1,2,3-benzotriazin-4(1H)-one lies in its ability to extrude nitrogen (N₂).
Denitrogenative Coupling
Upon thermal (>200°C) or photochemical activation, the triazine ring fragments.
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Pathway: Loss of N₂ generates a diradical or ketene-imine intermediate.
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Application: Reaction with nucleophiles or unsaturated systems to form Isoindolinones or Benzazetidinones .
Nucleophilic Substitution (SNAr)
While the chlorines are deactivated by the electron-rich nitrogen ring, the position para to the carbonyl (C8) can be susceptible to displacement under forcing conditions with strong nucleophiles (thiolates, alkoxides), though this is less common than ring manipulation.
Safety & Handling (MSDS Highlights)
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GHS Classification: Warning.
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Hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
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Storage: Store at 2-8°C, under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
References
-
PubChem Compound Summary. (2025). 6,8-Dichloro-1,2,3-benzotriazin-4(1H)-one (CID 135408793). National Library of Medicine. Link
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ChemScene. (2025). Product Datasheet: 6,8-Dichlorobenzo[d][1,2,3]triazin-4(3H)-one.[2]Link
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Hussien, H. Y. (2025).[3] Chemical synthesis and molecular Docking analysis for some novel heterocyclic compounds Derived from 1,2,3-benzotriazin-4-one. NTU Journal of Pure Sciences. Link
-
Organic Chemistry Portal. (2024). Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones.Link
-
EPA CompTox Dashboard. (2025). 1,2,3-Benzotriazin-4(3H)-one Properties.[4][5][6][7][8][1][9] US Environmental Protection Agency. Link
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